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Compound of Interest

Compound Name: Bacteriohopanetetrol

Cat. No.: B1250769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Bacteriohopanetetrol (BHT) is a polyhydroxylated pentacyclic triterpenoid lipid belonging to

the hopanoid class. These molecules are considered bacterial surrogates for sterols, playing a

crucial role in modulating the fluidity and permeability of bacterial cell membranes.[1][2] Their

robust chemical structure allows for exceptional preservation in the geological record, making

them significant biomarkers for tracking bacterial populations and biogeochemical processes

throughout Earth's history. This guide provides an in-depth overview of the chemical structure,

properties, and analysis of Bacteriohopanetetrol.

Chemical Structure and Stereochemistry
Bacteriohopanetetrol is a C35 extended hopanoid characterized by a rigid pentacyclic

hopane core and a C5 polyhydroxylated side chain. The core structure is derived from

squalene, while the side chain is typically attached at the C-22 position.[3]

The fundamental structure is bacteriohopane-32,33,34,35-tetrol.[3] However, the precise

biological function and biomarker utility of BHT are dictated by its stereochemistry, particularly

within the hopane E-ring and the acyclic side chain. Several stereoisomers of BHT have been

identified in bacteria and environmental samples, each with distinct biosynthetic origins and

distributions.

Key Stereoisomers:
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Bacteriohopanetetrol (BHT-34S): Formally named (17β(H), 21β(H), 22R, 32R, 33R, 34S)-

bacteriohopane-32,33,34,35-tetrol, this is the most common and ubiquitously distributed

isomer.[4][5]

BHT-34R: A stereoisomer with the configuration (17β(H), 21β(H), 22R, 32R, 33R, 34R). Its

producers are more constrained, including certain freshwater anaerobic ammonium oxidizing

(anammox) bacteria, methanotrophs, and nitrogen-fixing bacteria.[6][7]

BHT-x: An isomer with a currently unconfirmed side-chain stereochemistry that is considered

a specific biomarker for marine anammox bacteria of the 'Candidatus Scalindua' genus.[4][7]

The differentiation of these isomers is critical for their application as biomarkers and is typically

achieved through high-resolution chromatographic techniques.

Physicochemical and Spectroscopic Data
Quantitative analysis is fundamental to the identification and study of BHT. The following tables

summarize key physicochemical properties and mass spectrometry data essential for its

characterization.

Table 1: Physicochemical Properties of
Bacteriohopanetetrol

Property Value Source

Molecular Formula C₃₅H₆₂O₄

Molecular Weight 546.9 g/mol

IUPAC Name

(2S,3R,4R,7R)-7-

[(3R,3aS,5aR,5bR,7aS,11aS,1

1bR,13aR,13bS)-5a,5b,8,8,11

a,13b-hexamethyl-

1,2,3,3a,4,5,6,7,7a,9,10,11,11

b,12,13,13a-

hexadecahydrocyclopenta[a]ch

rysen-3-yl]octane-1,2,3,4-tetrol

Class Hopanoid, Tetrol [3]
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Table 2: Key Mass Spectrometry Data for
Bacteriohopanetetrol Characterization
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Analysis
Method

Analyte Key Ion (m/z) Description Source

GC-MS / LC-MS Native BHT Core 191.1794

Characteristic

fragment from

the cleavage of

the C-ring

(between C-9/11

and C-8/14),

representing the

A/B rings of the

hopane skeleton.

[7]

GC-MS / LC-MS
2-Methylated

BHT Core
205.1951

Characteristic

m/z 191

fragment with an

additional methyl

group on the A-

ring.

[7]

LC-MS (ESI+) Native BHT 547.472

Protonated

molecule

[M+H]⁺.

LC-MS (ESI+) Native BHT 564.499

Ammoniated

adduct

[M+NH₄]⁺.

LC-MS

(APCI/ESI)
Acetylated BHT 715.5145

Protonated

molecule of

peracetylated

BHT [M+H]⁺.

[2]

LC-MS/MS Acetylated BHT 655.4940 Base peak in

tandem MS,

resulting from the

neutral loss of

one molecule of

acetic acid from

the protonated

[2]
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parent ion [M+H-

CH₃COOH]⁺.

Experimental Protocols
The isolation and analysis of BHT from bacterial biomass or environmental samples require a

multi-step process involving lipid extraction, purification, optional derivatization, and

chromatographic analysis.

Protocol for Extraction and Purification of
Bacteriohopanetetrol
This protocol is a synthesized methodology based on the modified Bligh & Dyer extraction

procedure commonly cited for hopanoid analysis.

Sample Preparation: Lyophilize (freeze-dry) >100 mg of bacterial biomass or sediment to

remove water.

Initial Extraction (Monophasic):

Place the dried sample into a glass centrifuge tube.

Add a monophasic solvent mixture of water, methanol, and dichloromethane (DCM) in a

ratio of 4 mL : 10 mL : 5 mL.

Sonicate the mixture for 15 minutes to disrupt cells and facilitate lipid extraction.

Centrifuge at 4000 RPM for 5 minutes.

Carefully transfer the supernatant (containing the total lipid extract) to a clean tube.

Phase Separation:

To the collected supernatant, add additional DCM and a phosphate buffer to achieve a

final solvent ratio of DCM:Methanol:Buffer of 1:1:0.9 (v/v/v). This will induce phase

separation.
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Vortex the mixture and centrifuge briefly to ensure a clean separation between the upper

aqueous/methanol layer and the lower DCM layer.

Lipid Collection:

Using a glass pipette, carefully collect the lower DCM layer, which contains the lipids.

Wash the remaining aqueous layer two more times with DCM to maximize lipid recovery,

collecting the DCM phase each time.

Combine all DCM extracts.

Drying and Acetylation (Derivatization):

Dry the combined lipid extract under a gentle stream of N₂ gas at 40°C.

For derivatization, add a 1:1 (v/v) mixture of acetic anhydride and pyridine to the dried

extract.

Heat the sample at 60°C for 1 hour. This step acetylates the hydroxyl groups, increasing

the volatility of BHT for GC-MS analysis.

Purification:

After derivatization, dry the sample again under N₂.

Purify the derivatized extract using a short silica gel column to remove highly polar

contaminants. Elute with a suitable non-polar solvent system.

Protocol for LC-MS/MS Analysis
This protocol outlines typical parameters for the analysis of BHT using Ultra-High-Performance

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).[4]

Chromatographic Separation:

Instrument: UHPLC system (e.g., Thermo Scientific Vanquish).
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Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18). For isomer

separation, multiple columns in series may be used.

Mobile Phase: A gradient of methanol and water or another appropriate solvent system.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: Maintained at 30-40°C.

Mass Spectrometry Detection (ESI+):

Instrument: High-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).

Ionization Mode: Positive Electrospray Ionization (ESI+).

Ion Source Temperature: 250°C.

Capillary Temperature: 230°C.

Sheath Gas Flow: ~18 arbitrary units.

Auxiliary Gas Flow: ~7 arbitrary units.

MS¹ Scan: Scan a mass range of m/z 350–2000 with high resolution (>70,000).

MS² Scan (Data-Dependent): Isolate the top 10 most abundant ions from the MS¹ scan for

fragmentation. Use a stepped normalized collision energy (e.g., 22.5 and 40) to obtain

informative fragment spectra.

Biosynthesis Pathway and Visualization
Extended C35 hopanoids like BHT are synthesized from the C30 hopanoid precursor,

diploptene. The pathway involves a series of enzymatic modifications encoded by the hpn

(hopanoid biosynthesis) gene cluster. The key steps are the addition of a ribosyl moiety and its

subsequent modification.

The diagram below illustrates the established biosynthetic pathway leading from the C30

hopanoid diploptene to Bacteriohopanetetrol and its further conversion to more complex
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derivatives like BHT cyclitol ether.

Squalene (C30) SHC
(Squalene-hopene cyclase) Diploptene (C30) HpnH Adenosylhopane (C35) HpnG Ribosylhopane (C35) Unknown Enzyme Bacteriohopanetetrol (BHT) HpnI

(Glycosyltransferase) BHT N-acetylglucosamine HpnK
(Deacetylase) BHT glucosamine HpnJ BHT cyclitol etherCyclization   + Adenosine   - Adenine   Rearrangement   - Acetyl group

Click to download full resolution via product page

Caption: Biosynthesis of Bacteriohopanetetrol (BHT) and derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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